molecular formula C16H16FN3O2S2 B11266898 1-(4-fluorophenyl)-3,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide

1-(4-fluorophenyl)-3,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B11266898
M. Wt: 365.4 g/mol
InChI Key: YPNDSPDVBXQWCG-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-3,5-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group, a thiophene moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-FLUOROPHENYL)-3,5-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactionsThe sulfonamide group is usually introduced through sulfonation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-FLUOROPHENYL)-3,5-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(4-FLUOROPHENYL)-3,5-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-3,5-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 1-(4-FLUOROPHENYL)-3,5-DIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its lipophilicity, while the sulfonamide group contributes to its potential as a therapeutic agent .

Properties

Molecular Formula

C16H16FN3O2S2

Molecular Weight

365.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3,5-dimethyl-N-(thiophen-2-ylmethyl)pyrazole-4-sulfonamide

InChI

InChI=1S/C16H16FN3O2S2/c1-11-16(24(21,22)18-10-15-4-3-9-23-15)12(2)20(19-11)14-7-5-13(17)6-8-14/h3-9,18H,10H2,1-2H3

InChI Key

YPNDSPDVBXQWCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)S(=O)(=O)NCC3=CC=CS3

Origin of Product

United States

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